N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide
Description
N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a carboxamide group and a hydroxy-dimethylphenyl group
Properties
IUPAC Name |
N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-4-5-11(10(2)13(9)17)15-14(18)12-8-19-7-6-16(12)3/h4-5,12,17H,6-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTXJPSCTNBUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2COCCN2C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide typically involves the reaction of 3-hydroxy-2,4-dimethylphenylamine with 4-methylmorpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or halides.
Major Products
Oxidation: Formation of 3-keto-2,4-dimethylphenyl derivatives.
Reduction: Formation of N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-2,4-dimethylphenyl)acetamide
- N-(3-hydroxy-2,4-dimethylphenyl)propanamide
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide
Uniqueness
N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
